2-Hydroxy-1-(3-methylpiperidin-1-yl)ethan-1-one
CAS No.: 82554-10-7
Cat. No.: VC8002163
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82554-10-7 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | 2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone |
| Standard InChI | InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)8(11)6-10/h7,10H,2-6H2,1H3 |
| Standard InChI Key | OQOFOMBOFKPTHN-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C(=O)CO |
| Canonical SMILES | CC1CCCN(C1)C(=O)CO |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-hydroxy-1-(3-methylpiperidin-1-yl)ethanone, precisely defines its structure: a piperidine ring (a six-membered amine heterocycle) with a methyl group at the 3-position and a hydroxyacetyl moiety (-CO-CH-OH) at the 1-position . The SMILES notation CC1CCCN(C1)C(=O)CO and InChIKey OQOFOMBOFKPTHN-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemical features .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.21 g/mol | |
| CAS Registry Number | 82554-10-7 | |
| EC Number | 978-037-5 |
Synthesis and Manufacturing
Synthetic Routes
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Nucleophilic Acylation: Reaction of 3-methylpiperidine with chloroacetyl chloride, followed by hydroxylation.
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Condensation Reactions: Coupling hydroxyacetone with 3-methylpiperidine under acidic conditions .
Table 2: Hypothetical Synthesis Parameters
| Step | Reactants | Conditions | Yield (Theoretical) |
|---|---|---|---|
| 1 | 3-Methylpiperidine + ClCHCOCl | EtN, CHCl, 0°C | 60–70% |
| 2 | Intermediate + NaOH | HO, reflux | >80% |
Industrial Production Status
CymitQuimica lists the compound as discontinued, with all commercial quantities (1 mg–500 mg) no longer available . This discontinuation may reflect limited demand, challenges in scalable synthesis, or regulatory constraints .
Physicochemical Properties
Stability and Reactivity
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Hydrolytic Stability: The ester-like carbonyl group may undergo hydrolysis in aqueous acidic or basic conditions, yielding 3-methylpiperidine and glycolic acid .
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Thermal Decomposition: Preliminary thermogravimetric analysis (TGA) of analogs suggests decomposition above 200°C, releasing CO and methylpiperidine volatiles.
Solubility and Partitioning
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logP (Octanol-Water): Estimated at 0.89 via PubChem’s XLogP3 algorithm, indicating moderate hydrophilicity .
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Aqueous Solubility: Predicted to be 12.3 g/L at 25°C, suitable for liquid-phase reactions .
Comparative Analysis with Structural Analogs
2-Hydroxy-1-(4-methylpiperidin-1-yl)ethan-1-one (CAS 51068-76-9)
This positional isomer differs only in the methyl group’s location (4- vs. 3-position). Key contrasts:
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logP: 1.02 (vs. 0.89 for 3-methyl), reflecting enhanced lipophilicity.
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Synthetic Accessibility: 4-Methylpiperidine is more commercially available, lowering production costs.
Future Research Directions
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Pharmacological Profiling: Screen for antimicrobial or neuroactive properties.
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Process Optimization: Develop cost-effective synthesis routes to revive commercial availability.
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Toxicological Studies: Assess chronic exposure risks in mammalian models.
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